Glycochenodeoxycholic acid - 640-79-9

Glycochenodeoxycholic acid

Catalog Number: EVT-255729
CAS Number: 640-79-9
Molecular Formula: C26H43NO5
Molecular Weight: 449.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glycochenodeoxycholic acid (GCDC) is a naturally occurring bile acid found in the bile of mammals, including humans. [, , , ] It is a glycine-conjugated derivative of chenodeoxycholic acid, a primary bile acid synthesized from cholesterol in the liver. [, , , , ] GCDC plays a significant role in scientific research, particularly in studies investigating bile acid metabolism, liver function, and gastrointestinal physiology. [, , , , ]

GCDC is classified as a dihydroxy bile acid due to the presence of two hydroxyl groups in its steroid nucleus. [, ] It is a major component of bile, a complex fluid secreted by the liver that aids in the digestion and absorption of fats in the small intestine. [, ]

Synthesis Analysis

Several studies mention the use of synthetic GCDC, but specific details about its synthesis methods are not provided. [, , , ] Further research is required to compile a detailed description of GCDC synthesis methods, including technical details and parameters.

Molecular Structure Analysis

GCDC participates in various chemical reactions relevant to its biological activity and analysis. [, , , ] These reactions include:

  • Binding to calcium phosphate: GCDC can bind to calcium phosphate, inhibiting the formation of calcium hydroxyapatite crystals. [] This property is particularly important in the context of gallstone formation, where GCDC can help prevent the precipitation of calcium salts.
  • Sulfation: GCDC can undergo sulfation, forming glycochenodeoxycholic acid 3-sulfate. [, ] This conjugation reaction is catalyzed by bile acid:3'-phosphoadenosine-5'-phosphosulfate sulfotransferase and modifies the physicochemical properties of GCDC, influencing its solubility, metabolism, and biological activity.
  • Deconjugation: GCDC can be deconjugated by bacterial enzymes in the intestine, releasing chenodeoxycholic acid and glycine. [, ] This process is part of the enterohepatic circulation of bile acids and contributes to the diversity of bile acid species in the gut.
Mechanism of Action

The mechanism of action of GCDC is complex and multifaceted, varying depending on the specific biological process under investigation. [, , , , , , ] Some key mechanisms include:

  • Inhibition of calcium phosphate precipitation: GCDC inhibits the transformation of amorphous calcium phosphate to crystalline calcium hydroxyapatite by competitively inhibiting the accumulation of phosphate on the crystal embryo surface. []
  • Modulation of intestinal motility: GCDC has been shown to delay intestinal transit and inhibit motility in the jejunum and ileum of humans. [] This effect may be mediated by interactions with intestinal receptors or signaling pathways involved in regulating smooth muscle contraction.
  • Induction of apoptosis: GCDC can induce apoptosis, or programmed cell death, in various cell types, including hepatocytes and sinusoidal endothelial cells. [, , ] This effect may involve the activation of caspases, a family of proteases that play a central role in the execution of apoptosis.
Physical and Chemical Properties Analysis

Limited information is available on the specific physical and chemical properties of GCDC. [] As a bile acid, it is expected to exhibit amphipathic properties, meaning it has both hydrophilic and hydrophobic regions. [] This property allows bile acids like GCDC to interact with both aqueous and lipid environments, facilitating their role in fat digestion and absorption.

Applications
  • Gallstone formation: GCDC's ability to inhibit calcium phosphate precipitation makes it a crucial molecule in studying the pathogenesis of gallstones. [] Researchers use GCDC to understand the mechanisms underlying gallstone formation and to develop potential therapeutic strategies.
  • Intestinal physiology: GCDC's effects on intestinal motility and electrolyte transport make it a valuable tool for investigating intestinal function. [, ] Researchers can use GCDC to study the regulation of intestinal transit, fluid absorption, and electrolyte balance.
  • Liver disease: GCDC is employed in research on liver diseases, including cholestasis, a condition characterized by impaired bile flow. [, , , , , ] Researchers utilize GCDC to induce cholestatic liver injury in experimental models, allowing them to study the mechanisms of disease progression and to evaluate potential therapeutic interventions.
  • Cancer research: Emerging evidence suggests that GCDC may play a role in cancer development and progression, particularly in hepatocellular carcinoma. [, ] Researchers are investigating GCDC's influence on cancer cell proliferation, apoptosis, and chemoresistance to develop novel therapeutic strategies.
  • Microbiome research: GCDC, as a substrate for bacterial metabolism in the gut, is used in studies investigating the gut microbiome and its impact on human health. [, ] Researchers can study how different bacterial species metabolize GCDC and how these metabolic activities influence host physiology.
  • Diagnostic applications: The measurement of GCDC levels in serum, bile, or saliva can provide valuable information about liver function, bile acid metabolism, and the presence of certain diseases. [, , , , , ]

Relevance: Glycocholic acid, like glycochenodeoxycholic acid, is a glycine-conjugated bile acid. Both are found at higher concentrations in the serum of children experiencing acetaminophen overdose compared to healthy controls []. This suggests that these two bile acids may play a role in drug-induced liver injury. Additionally, both glycocholic acid and glycochenodeoxycholic acid are positively associated with the risk of developing diabetes [].

Taurocholic Acid

Relevance: Taurocholic acid, similar to glycochenodeoxycholic acid, is a conjugated bile acid. While glycochenodeoxycholic acid inhibits calcium hydroxyapatite formation, taurocholic acid does not affect this process []. This further suggests that the glycine moiety in glycochenodeoxycholic acid is crucial for its inhibitory activity. Both taurocholic acid and glycochenodeoxycholic acid are present in human bile and can be analyzed by 1H MR spectroscopy for the diagnosis of chronic cholestasis [].

Glycodeoxycholic Acid

Relevance: Both glycodeoxycholic acid and glycochenodeoxycholic acid are glycine-conjugated bile acids. They both demonstrate significant antimicrobial activity against certain strains of Lactobacilli, with glycochenodeoxycholic acid typically exhibiting higher potency []. This suggests that both compounds can influence the gut microbiome composition. Similarly to glycochenodeoxycholic acid, glycodeoxycholic acid levels are elevated in the serum of children with acetaminophen overdose and are correlated with acetaminophen protein adducts []. This highlights a potential common role for these bile acids in drug-induced liver injury.

Chenodeoxycholic Acid

Relevance: Chenodeoxycholic acid is a precursor to both glycochenodeoxycholic acid and taurochenodeoxycholic acid. It competitively inhibits the enzymatic sulfation of glycochenodeoxycholic acid in hamster liver fractions, suggesting that they may share a common metabolic pathway []. Like glycochenodeoxycholic acid, chenodeoxycholic acid can be sulfated at the 7α-position [].

Ursodeoxycholic Acid

Relevance: While glycochenodeoxycholic acid can induce apoptosis in hepatocytes [], ursodeoxycholic acid demonstrates a protective effect against apoptosis induced by various agents, including glycochenodeoxycholic acid [, ]. This suggests that ursodeoxycholic acid may counteract the cytotoxic effects of glycochenodeoxycholic acid. Furthermore, ursodeoxycholic acid can reduce cholangiocyte injury and fibrosis induced by glycochenodeoxycholic acid in a mouse bile duct explant model [].

Deoxycholic Acid

Relevance: Deoxycholic acid is a downstream metabolite of chenodeoxycholic acid and glycochenodeoxycholic acid. All three bile acids are inversely associated with incident diabetes []. This suggests a potential link between altered bile acid metabolism and the development of diabetes.

Glycochenodeoxycholic Acid 3-Glucuronide

Relevance: Glycochenodeoxycholic acid 3-glucuronide is a metabolite of glycochenodeoxycholic acid. Both compounds exhibit significant cross-reactivity with antisera raised against glycochenodeoxycholic acid [].

Taurodeoxycholic Acid

Relevance: Taurodeoxycholic acid and glycochenodeoxycholic acid are both elevated in the serum of children with acetaminophen overdose compared to healthy controls []. This finding suggests that both bile acids may contribute to the pathophysiology of drug-induced liver injury.

Properties

CAS Number

640-79-9

Product Name

Glycochenodeoxycholic acid

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

Molecular Formula

C26H43NO5

Molecular Weight

449.6 g/mol

InChI

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1

InChI Key

GHCZAUBVMUEKKP-GYPHWSFCSA-N

SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Solubility

0.00315 mg/mL

Synonyms

Acid, Glycochenodeoxycholic
Chenodeoxycholate, Glycine
Chenodeoxycholylglycine
Glycine Chenodeoxycholate
Glycochenodeoxycholate
Glycochenodeoxycholic Acid

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.